molecular formula C18H18BrN5O2 B11203406 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

Cat. No.: B11203406
M. Wt: 416.3 g/mol
InChI Key: GCEIYUQFMFZXLK-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-bromobenzaldehyde with 3,4-dimethoxybenzylamine can form an intermediate Schiff base, which can then undergo cyclization with a suitable tetrazole precursor to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted tetrazolopyrimidines.

Scientific Research Applications

5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological context and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and methoxy groups, along with the fused tetrazole-pyrimidine ring system, makes 5-(3-Bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine unique. This combination of functional groups and ring systems provides a versatile platform for various chemical reactions and interactions with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C18H18BrN5O2

Molecular Weight

416.3 g/mol

IUPAC Name

5-(3-bromophenyl)-7-(3,4-dimethoxyphenyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H18BrN5O2/c1-25-16-7-6-12(9-17(16)26-2)15-10-14(11-4-3-5-13(19)8-11)20-18-21-22-23-24(15)18/h3-9,14-15H,10H2,1-2H3,(H,20,21,23)

InChI Key

GCEIYUQFMFZXLK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(NC3=NN=NN23)C4=CC(=CC=C4)Br)OC

Origin of Product

United States

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